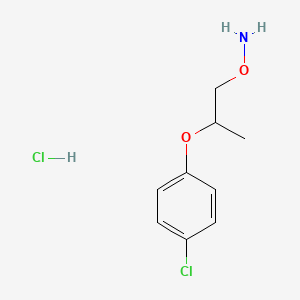
Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate: is a chemical compound that belongs to the class of phosphinates It contains a sodium ion, a hydroxy group, and a 3-methyloxiran-2-yl group attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate typically involves the reaction of 3-methyloxirane with a phosphinic acid derivative in the presence of a sodium base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate can undergo oxidation reactions, leading to the formation of oxidized phosphinate derivatives.
Reduction: This compound can also participate in reduction reactions, where the phosphinate group is reduced to a phosphine oxide.
Substitution: Substitution reactions involving the hydroxy group or the oxirane ring can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized phosphinate derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Substituted phosphinate derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate is used as a reagent in organic synthesis, particularly in the preparation of phosphinate esters and other phosphorus-containing compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphinate metabolism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various phosphorus-containing compounds.
Mecanismo De Acción
The mechanism of action of sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of phosphinate metabolism or the disruption of cellular processes dependent on phosphorus-containing compounds.
Comparación Con Compuestos Similares
Fosfomycin: A phosphonate antibiotic with a similar oxirane ring structure.
Phosphinic Acid Derivatives: Compounds with similar phosphinate moieties but different substituents.
Uniqueness: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate is unique due to its specific combination of a sodium ion, hydroxy group, and 3-methyloxiran-2-yl group
Propiedades
Fórmula molecular |
C3H6NaO4P |
|---|---|
Peso molecular |
160.04 g/mol |
Nombre IUPAC |
sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1 |
Clave InChI |
JHXHBFDOOUMZSP-UHFFFAOYSA-M |
SMILES canónico |
CC1C(O1)P(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B14787393.png)
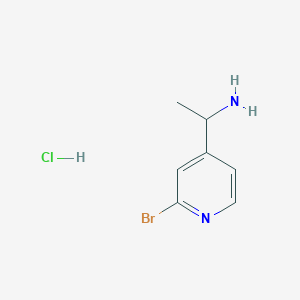
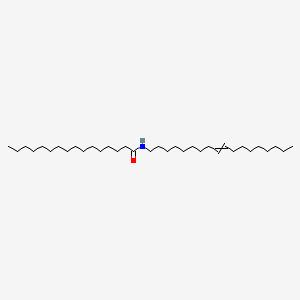

![(3aS,5aR,5bR,11aR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14787413.png)

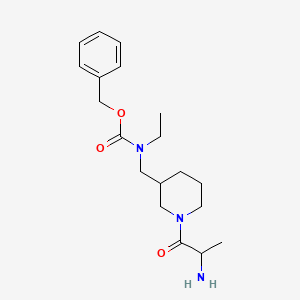
![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)
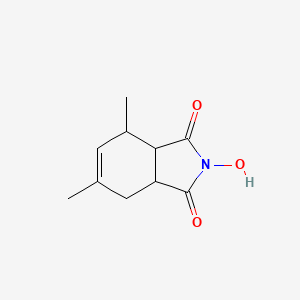
![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)

![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)
